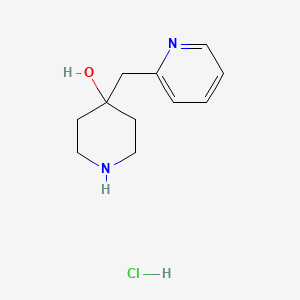

4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride” is a chemical compound with the molecular formula C11H17ClN2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “this compound”, has been a subject of interest in the field of organic chemistry . The synthesis involves a series of sequential C-H and C-C bond functionalizations .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringOC1(CCNC1)CSC2=NC=CC=C2 . The InChI string is 1S/C11H16N2OS/c14-11(4-7-12-8-5-11)9-15-10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 . Chemical Reactions Analysis

Piperidines, including “this compound”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The formation of various piperidine derivatives involves intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 228.72 . It is a solid substance . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved sources.科学的研究の応用

Enhanced Water Solubility for Adenosine Receptor Antagonists

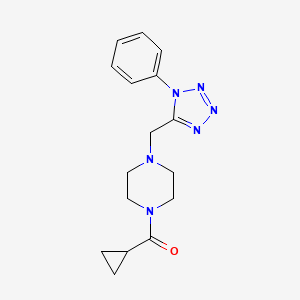

The modification of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds through the introduction of 1-(substituted)piperidin-4-yl rings, including the use of 4-(Pyridin-2-ylmethyl)piperidin-4-ol hydrochloride, aims to improve water solubility for adenosine receptor antagonists. This chemical alteration has shown to increase solubility at physiological pH, making these compounds suitable for intravenous infusion in medicinal applications. Such modifications have been instrumental in enhancing the selectivity and effectiveness of these compounds as adenosine receptor antagonists, particularly noted for their potential in therapeutic interventions (Baraldi et al., 2012).

Synthesis Routes and Catalytic Applications

The compound has been implicated in various synthesis methods, demonstrating its versatility in chemical reactions. For instance, it has been used in the one-pot synthesis of polyfunctionalized 4H-pyran derivatives, showcasing an efficient synthetic route characterized by high yield and short reaction times (Ye et al., 2010). Additionally, its derivative forms have been explored for catalytic hydrogenation of pyridine nuclei under mild conditions, offering a novel approach for the hydrogenation process with low-cost catalysts (Cheng et al., 2009).

Intermediate for Pharmaceutical Compounds

The compound serves as a key intermediate in the synthesis of pharmaceutical agents. For example, its derivative, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, is utilized in creating lafutidine, highlighting its role in the development of treatments for specific medical conditions (Li, 2012). This exemplifies the compound's importance in the pharmaceutical industry for creating effective medications.

特性

IUPAC Name |

4-(pyridin-2-ylmethyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c14-11(4-7-12-8-5-11)9-10-3-1-2-6-13-10;/h1-3,6,12,14H,4-5,7-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWICUUFZRTBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC2=CC=CC=N2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2644975.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2644976.png)

![1-[4-Benzoyl-3-(1-methylimidazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2644979.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2644986.png)

![9-(4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one](/img/structure/B2644987.png)

![ethyl N-[2,2,2-trifluoro-1-[(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B2644989.png)

![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2644994.png)